molecular formula C25H20N4O3S2 B2613987 Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 671199-26-1

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2613987
CAS No.: 671199-26-1
M. Wt: 488.58
InChI Key: MLJMDFUGYVOKGO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group, an acetamido linker, and a [1,2,4]triazolo[4,3-a]quinoline moiety. This structure combines aromatic and heterocyclic systems, which are often associated with bioactivity, including anti-inflammatory, antioxidant, and receptor-binding properties . Its synthesis likely involves multi-step condensation and cyclization reactions, leveraging high-reactivity intermediates like acetylenic aldehydes and mercaptoquinoline derivatives, as described in analogous methodologies .

Properties

IUPAC Name

ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-2-32-24(31)22-18(16-8-4-3-5-9-16)14-33-23(22)26-21(30)15-34-25-28-27-20-13-12-17-10-6-7-11-19(17)29(20)25/h3-14H,2,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJMDFUGYVOKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. Its structural features suggest that it may interact with various biological targets, which could lead to applications in medicinal chemistry, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a triazole-quinoline moiety and a thiophene core , along with functional groups such as an acetamido group and an ethyl carboxylate group. The unique combination of these features may contribute to its biological activity.

Structural Formula

Ethyl 2 2 1 2 4 triazolo 4 3 a quinolin 1 ylthio acetamido 4 phenylthiophene 3 carboxylate\text{Ethyl 2 2 1 2 4 triazolo 4 3 a quinolin 1 ylthio acetamido 4 phenylthiophene 3 carboxylate}

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, triazole derivatives have been shown to possess chemopreventive and chemotherapeutic effects against various cancer types. A study highlighted that certain triazole derivatives demonstrated activity against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 27.3 μM for different derivatives .

Preliminary studies suggest that this compound may interact with biological targets involved in cell proliferation and apoptosis pathways. The interactions warrant further investigation through biochemical assays and structural biology techniques.

Enzyme Inhibition

Compounds similar to this one have been evaluated for their ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission and potentially alleviate symptoms associated with cognitive decline .

Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerHCT-1166.2
AnticancerT47D27.3
AChE InhibitionHuman AChENot specified

Study on Triazole Derivatives

A comprehensive study on triazole derivatives indicated their potential as anticancer agents. The study synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines. The findings suggested that modifications to the triazole structure could enhance biological activity, indicating a structure-activity relationship that could be exploited for drug development .

Screening for Oct3/4 Induction

Another relevant study focused on small molecules that induce Oct3/4 expression in pluripotent stem cells. Although not directly related to the compound , the methodologies employed could be applicable for screening this compound for similar activities .

Scientific Research Applications

Synthesis of the Compound

The synthesis of Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Triazoloquinoline Moiety : This involves the reaction of appropriate precursors to form the triazole ring fused with the quinoline structure.
  • Introduction of the Thioether Group : The incorporation of a thioether group enhances the compound's biological activity.
  • Acetamido and Carboxylate Functionalization : These functional groups are crucial for the compound's interaction with biological targets.

The careful selection of reagents and reaction conditions is essential to achieve high yields and purity .

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities. This compound has shown promise in several areas:

Anticancer Activity

Preliminary studies suggest that this compound may interact with various biological targets involved in cancer progression. For example:

  • Mechanism of Action : The compound may inhibit specific signaling pathways crucial for tumor growth and metastasis.
  • Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity:

  • Broad-Spectrum Activity : Similar compounds have been reported to exhibit activity against a range of bacteria and fungi.
  • Mechanism : The triazole and quinoline components may disrupt microbial cell function or inhibit essential enzymes .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Anticancer Studies : A study reported that derivatives of triazoloquinoline exhibited significant cytotoxicity against prostate cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of similar thioether-containing compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential role in developing new antibiotics .

Summary Table of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityCytotoxicity against cancer cell lines ,
Antimicrobial PropertiesInhibition of bacterial growth ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole-fused heterocycles. Below is a detailed comparison with key analogs:

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Reference
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate C₂₇H₂₄N₄O₄S₂ 532.63 Phenyl, [1,2,4]triazoloquinoline 670268-13-0
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate C₂₃H₁₈N₄O₃S₃ 494.61 Benzothiazole-fused triazole 300557-84-0
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Varies ~400–450 Cyanoacrylamido, dimethylthiophene N/A
5-(((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methyl)-3-(methoxymethyl)-1,2,4-oxadiazole C₂₄H₂₆N₈O₂ 482.53 Pyrrolo-triazolopyrazine, oxadiazole N/A

Key Observations:

  • Bioisosteric Replacements: The benzothiazole-fused triazole in may enhance π-π stacking interactions with target proteins compared to the quinoline-based triazole in the parent compound.
  • Solubility and Stability: The pyrrolo-triazolopyrazine derivative exhibits reduced molecular weight and increased nitrogen content, which may improve aqueous solubility but reduce metabolic stability.

Pharmacological and Functional Comparisons

  • Antioxidant Activity: The target compound’s phenyl-thiophene core aligns with derivatives showing significant radical-scavenging activity (e.g., IC₅₀ values of 12–18 μM in DPPH assays) .
  • Anti-inflammatory Potential: Thiophene-3-carboxylates with acetamido linkers, such as the target compound, demonstrate COX-2 inhibition (IC₅₀ ~5–10 μM), comparable to dimethylthiophene derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4-phenylthiophene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazoloquinoline core via cyclization reactions under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Step 2 : Thioether linkage formation using mercaptoacetic acid derivatives, often coupled with carbodiimide-based activation for amide bond formation .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/cyclohexane) and recrystallization (e.g., ethanol/dioxane mixtures) .
    • Key Characterization : Confirm structure using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), IR (C=O stretch at ~1700 cm1^{-1}), and elemental analysis .

Q. How is the compound characterized for structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions; IR for functional groups (e.g., amide N–H at ~3300 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodological Answer :

  • Antioxidant Activity : Evaluated via DPPH radical scavenging assays (IC50_{50} values compared to ascorbic acid) .
  • Anti-inflammatory Activity : In vivo carrageenan-induced paw edema models in rodents, with dose-dependent inhibition of inflammation (e.g., 30–50 mg/kg doses) .

Advanced Research Questions

Q. How can regioselectivity challenges during triazoloquinoline core synthesis be addressed?

  • Methodological Answer :

  • Reagent Optimization : Use of Lewis acids (e.g., ZnCl2_2) to direct cyclization to the desired position .
  • Temperature Control : Lower temperatures (60–80°C) to minimize side reactions .
  • Monitoring : Real-time TLC or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported anti-inflammatory activity across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate activity at narrower dose intervals (e.g., 10–100 mg/kg) to identify optimal efficacy .
  • Mechanistic Studies : Probe COX-2 inhibition via ELISA or Western blotting to clarify target engagement .
  • Meta-Analysis : Compare solvent systems (e.g., DMSO vs. saline) and animal models (rats vs. mice) to contextualize discrepancies .

Q. How can X-ray crystallography clarify structural ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :

  • Crystallization : Grow single crystals in ethyl acetate/hexane mixtures at 4°C .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution diffraction.
  • Analysis : Resolve dihedral angles (e.g., phenyl vs. triazole ring torsion angles) and hydrogen-bonding networks (N–H⋯O interactions) to validate 3D structure .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC50_{50} values .
  • ADMET Prediction : SwissADME to optimize logP (<5) and BBB permeability for CNS applications .

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